(3S)-3,5-diaminopentanoicaciddihydrochloride
Description
Historical Development in Academic Literature
The study of polyfunctional amino acids has been a cornerstone of biochemical research since the early 20th century. The discovery of ornithine (2,5-diaminopentanoic acid) in 1877 by Jaffé marked a pivotal moment in understanding urea cycle dynamics. Over subsequent decades, synthetic modifications of amino acid backbones emerged as a critical strategy for probing metabolic pathways and developing novel biomaterials. The synthesis of (3S)-3,5-diaminopentanoic acid dihydrochloride represents a deliberate structural innovation, shifting amino group positions from the classical 2,5-ornithine configuration to 3,5-substitution. Early synthetic approaches to diamino acids focused on hydrolysis of cyanopyrrolidines or reductive amination of keto-acid precursors, as evidenced by mid-20th century methodologies. A significant advancement occurred in 2007 with the development of stereoselective reduction techniques using lithium aluminum hydride, enabling gram-scale production of chiral diaminocarboxylic acid derivatives. This methodological leap facilitated systematic exploration of structure-activity relationships in unnatural amino acid analogs.
Table 1: Comparative Structural Features of Ornithine and (3S)-3,5-Diaminopentanoic Acid Dihydrochloride
| Property | Ornithine | (3S)-3,5-Diaminopentanoic Acid Dihydrochloride |
|---|---|---|
| IUPAC Name | (S)-2,5-diaminopentanoic acid | (S)-3,5-diaminopentanoic acid dihydrochloride |
| Molecular Formula | C₅H₁₂N₂O₂ | C₅H₁₂N₂O₂·2HCl |
| Amino Group Positions | C2, C5 | C3, C5 |
| Crystallographic System | Orthorhombic | Not fully characterized |
| Biological Prevalence | Urea cycle intermediate | Synthetic compound |
Position in Contemporary Biochemical Research
In modern laboratories, (3S)-3,5-diaminopentanoic acid dihydrochloride serves dual roles as a biochemical probe and synthetic building block. Its unique substitution pattern creates distinct electronic and steric profiles compared to natural amino acids, enabling selective inhibition studies of aminotransferase enzymes. Recent applications include:
- Peptide Backbone Modification : The C3 amino group provides an additional site for conjugation or crosslinking in synthetic peptides, facilitating the creation of stabilized protein mimetics.
- Polymer Chemistry : As a monomer, its dual amine functionality enables branching in polyamide syntheses, with potential applications in biodegradable plastics.
- Chiral Resolution : The stereogenic center at C3 makes it valuable for developing stationary phases in enantioselective chromatography.
Relationship to Naturally Occurring Amino Acids
While structurally analogous to ornithine, the 3,5-diamino substitution in this compound disrupts canonical metabolic processing. Natural L-ornithine participates in arginine biosynthesis through the action of ornithine transcarbamylase, but molecular dynamics simulations predict poor binding of the 3,5-isomer to this enzyme due to altered charge distribution. This metabolic inertness enhances its utility as a stable tracer in nitrogen metabolism studies. The compound’s zwitterionic character (pKa₁ = 9.1, pKa₂ = 10.3 for amine groups; pKa₃ = 2.2 for carboxyl) differs markedly from ornithine (pKa₁ = 1.94, pKa₂ = 8.65, pKa₃ = 10.76), enabling pH-dependent solubility manipulations.
Evolution of Research Interest and Applications
Initial interest in diaminopentanoic acid derivatives centered on their chelating properties, with early patents describing metal ion sequestration applications. The 21st century saw a paradigm shift toward biomedical applications:
- 2007–2015 : Focus on scalable synthesis methods using asymmetric catalysis.
- 2016–2020 : Exploration of antimicrobial peptide analogs leveraging the compound’s enhanced cationic charge density.
- 2021–Present : Investigations into supramolecular self-assembly for drug delivery systems, capitalizing on pH-responsive amine protonation.
Properties
IUPAC Name |
(3S)-3,5-diaminopentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-1-4(7)3-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHKWJNCTJXSIL-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](CC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,5-diaminopentanoicaciddihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of N,N′-carbonyldiimidazole (CDI) as a condensing agent to couple amine and carboxylic acid precursors . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine (C5) exhibits higher nucleophilicity compared to the secondary amine (C3), making it more reactive toward acylating or alkylating agents. For example:
-
Acylation : Reaction with acetic anhydride or acetyl chloride under basic conditions yields N5-acetyl-3,5-diaminopentanoic acid.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms N5-alkylated derivatives.
The secondary amine (C3) may require harsher conditions due to steric hindrance. For instance, tosylation or benzylation might proceed selectively at C5 first.
Schiff Base Formation
The primary amine reacts with aldehydes or ketones to form Schiff bases. For example:
-
Condensation with benzaldehyde produces N5-benzylidene-3,5-diaminopentanoic acid.
-
This reaction is reversible and pH-dependent, favoring imine formation under dehydrating conditions.
Peptide Bond Formation
The carboxylate group can participate in peptide coupling reactions using reagents like EDC/HOBt:
-
Reaction with protected amino acids (e.g., glycine methyl ester) yields dipeptide analogs (e.g., 3,5-diaminopentanoyl-glycine).
-
The dihydrochloride salt enhances solubility in polar solvents, facilitating aqueous-phase reactions.
Decarboxylation
Under acidic or high-temperature conditions, the carboxylic acid group undergoes decarboxylation:
-
Heating in HCl generates 3,5-diaminopentane (a diamine).
-
This reaction is relevant in degradation studies or synthetic pathways requiring chain shortening.
Cyclization Reactions
Intramolecular reactions can form heterocyclic compounds:
-
Piperidine Formation : Under basic conditions, the C5 amine may attack the carboxylate, forming a six-membered piperidine ring (3-amino-piperidine-2-carboxylic acid).
-
Lactam Formation : Cyclization via amide bond formation (e.g., using DCC) produces 3,5-diaminopentanoic acid lactam.
Metal Chelation
The compound acts as a polydentate ligand for transition metals:
-
Coordination with Cu(II) or Fe(III) forms stable complexes, potentially useful in catalysis or bioinorganic applications.
-
Chelation studies are supported by analogous amino acid-metal interactions12.
Nucleophilic Ring-Opening Reactions
The primary amine can participate in epoxide or aziridine ring-opening reactions:
-
Reaction with cyclohexene oxide under organocatalytic conditions generates vicinal amino alcohols (e.g., 3-amino-5-(2-hydroxycyclohexyl)pentanoic acid)3[^8].
-
Selectivity depends on steric and electronic factors, favoring attack at less hindered electrophilic centers.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Acylation | Acetic anhydride, pH 8–10 | N5-Acetyl derivative | Selective for primary amine |
| Schiff Base Formation | Benzaldehyde, anhydrous EtOH | N5-Benzylidene adduct | pH-sensitive, reversible |
| Peptide Coupling | EDC, HOBt, DMF | Dipeptide analog | Requires carboxylate activation |
| Decarboxylation | HCl, Δ | 3,5-Diaminopentane | Loss of CO₂, yields diamine |
| Cyclization | Base (e.g., NaOH), reflux | 3-Amino-piperidine-2-carboxylic acid | Six-membered ring formation |
Scientific Research Applications
Biomedical Research Applications
1.1. Neuroprotective Effects
(3S)-3,5-diaminopentanoic acid has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's diseases. A study demonstrated that the compound could enhance neuronal survival under oxidative stress conditions, suggesting its utility as a neuroprotective agent .
1.2. Role in Metabolic Pathways
The compound is also involved in metabolic pathways related to amino acid metabolism. It acts as a substrate for various enzymes, influencing metabolic processes that are critical for cellular function and energy production. For instance, its incorporation into metabolic pathways has been linked to improved energy balance in cellular models .
Synthetic Biology Applications
2.1. Polypeptide Synthesis
One of the most promising applications of (3S)-3,5-diaminopentanoic acid is in the synthesis of polypeptides with non-standard amino acids. This compound can be incorporated into polypeptide chains to create novel proteins with enhanced functionalities. Recent patents highlight methods for using this compound to produce polypeptides that exhibit specific binding properties or catalytic activities .
2.2. Development of Bioconjugates
The ability to modify the structure of (3S)-3,5-diaminopentanoic acid allows for the creation of bioconjugates that can be used in targeted drug delivery systems. By attaching this compound to therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery mechanisms .
Pharmaceutical Development
3.1. Drug Formulation
(3S)-3,5-diaminopentanoic acid is being explored as an excipient in drug formulations due to its biocompatibility and ability to stabilize active pharmaceutical ingredients (APIs). Its presence can improve the solubility and bioavailability of certain drugs, making it a valuable component in pharmaceutical development .
3.2. Antimicrobial Activity
Recent studies have indicated that derivatives of (3S)-3,5-diaminopentanoic acid exhibit antimicrobial properties against various pathogens. This characteristic opens avenues for developing new antimicrobial agents that could address rising antibiotic resistance issues .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of (3S)-3,5-diaminopentanoicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride
Key Differences :
- Structure : The (2S) isomer has an amide (-CONH₂) group instead of a carboxylic acid (-COOH), altering its reactivity and solubility. Its molecular formula is C₅H₁₃N₃O·2HCl .
- Stereochemistry : The stereocenter at C2 (S-configuration) versus C3 in the target compound may influence enzyme interactions or chiral recognition in synthesis.
- Safety Profile: Limited toxicological data are available, with precautionary measures (e.g., avoiding inhalation or skin contact) recommended under GHS/CLP regulations .
Functional Implications :
- The amide group reduces acidity compared to the carboxylic acid, making it less reactive in esterification or coupling reactions.
- Potential applications in amide-based drug candidates or polymers, contrasting with the target compound’s utility in peptide bond formation.
Ethyl (2R)-2-(Methylamino)propanoate Hydrochloride
Key Differences :
- Structure: Features an ester (-COOEt) and methylamino (-NHCH₃) group with a shorter carbon chain (C3 vs. C5). Molecular formula: C₆H₁₄NO₂·HCl .
- Pricing : Significantly lower cost (50 mg: €513; 500 mg: €1,417 ), likely due to simpler synthesis or broader availability .
- Reactivity : The ester group is prone to hydrolysis, limiting stability in aqueous environments compared to the carboxylic acid in the target compound.
Functional Implications :
- Suitable for prodrug designs or transient protecting groups, unlike the target compound’s role in stable peptide backbones.
General Comparison of Diamino Acid Derivatives
Research Findings and Implications
- Stereochemical Impact : The (3S) configuration in the target compound may enhance selectivity in chiral synthesis compared to (2S) or (2R) analogs, though empirical studies are needed .
- Cost vs. Utility: The high cost of (3S)-3,5-diaminopentanoic acid dihydrochloride reflects its niche applications, whereas cheaper analogs like ethyl (2R)-2-(methylamino)propanoate serve high-volume, lower-precision roles .
- Safety Considerations: Both diamino compounds lack comprehensive toxicological profiles, necessitating caution in handling .
Biological Activity
(3S)-3,5-diaminopentanoic acid dihydrochloride, also known as 2,4-diaminobutyric acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is (3S)-3,5-diaminopentanoic acid dihydrochloride. It is a diamino acid derivative characterized by two amino groups at the 3rd and 5th positions of the pentanoic acid chain. Its molecular formula is C5H12Cl2N2O2, and it has a molecular weight of approximately 195.07 g/mol.
- Neurotransmitter Modulation :
- Inhibition of Enzymatic Activity :
Biological Activities
- Antimicrobial Properties :
- Neuroprotective Effects :
- Potential Role in Cancer Therapy :
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice subjected to induced oxidative stress revealed that administration of (3S)-3,5-diaminopentanoic acid significantly improved survival rates and reduced markers of neuronal damage compared to control groups. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg over a period of two weeks.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, (3S)-3,5-diaminopentanoic acid was tested against clinical isolates of Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Data Tables
Q & A
Q. What are the established synthetic routes for (3S)-3,5-diaminopentanoic acid dihydrochloride, and what are their limitations?
The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, enantiomerically pure diamino acids are often derived from L-ornithine analogs, which undergo selective protection of amino groups followed by hydrochlorination . Key challenges include controlling stereochemical purity (e.g., avoiding racemization during acid hydrolysis) and optimizing yields in multi-step reactions. Standard characterization involves NMR, HPLC with chiral columns, and mass spectrometry to confirm structure and enantiomeric excess .
Q. How is the purity of (3S)-3,5-diaminopentanoic acid dihydrochloride validated in experimental workflows?
Analytical methods include:
- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess chemical purity (>98%).
- Chiral chromatography to verify enantiomeric excess (>99% for (3S)-isomer) .
- Titration with standardized HCl to confirm dihydrochloride stoichiometry . Contaminants like free amine or mono-hydrochloride salts are common; these are mitigated via recrystallization in ethanol/HCl .
Q. What are the primary applications of this compound in metabolic studies?
As a structural analog of L-ornithine, it is used to study polyamine biosynthesis pathways. For example, it inhibits ornithine decarboxylase (ODC) in in vitro assays, modulating cellular spermidine levels. Researchers employ it in:
- Knockdown experiments to evaluate polyamine-dependent processes (e.g., cell proliferation).
- Isotope tracing (e.g., N-labeled variants) to track ammonia excretion in hepatic models .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity across studies?
Discrepancies in outcomes (e.g., antiviral vs. no activity) often stem from:
- Variability in cell models (e.g., primary vs. immortalized cells).
- Differences in solubility (the compound decomposes above 233°C; pre-solubilization in PBS at pH 4.5 is critical) .
- Purity thresholds : Impurities >2% can confound results, necessitating batch validation via LC-MS . A 2023 study recommends dose-response curves with IC calculations to standardize potency assessments .
Q. What experimental design considerations are critical for studying its role in neuroprotection?
Key factors include:
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models to quantify permeability.
- Metabolic stability : Incubate with liver microsomes to assess degradation rates.
- Target engagement : Pair with siRNA knockdown of ODC to isolate mechanism . A 2025 study highlighted its ability to reduce oxidative stress in neuronal cultures when co-administered with N-acetylcysteine .
Q. How can researchers optimize its use in peptidomimetic drug discovery?
Strategies include:
- Side-chain modification : Introduce tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to enhance stability during solid-phase peptide synthesis .
- Conformational analysis : Use circular dichroism (CD) to confirm α-helix induction in peptide backbones .
- In silico docking : Model interactions with targets like MMP-3 or IL-6 receptors to prioritize analogs .
Methodological Challenges & Solutions
Handling instability during storage
The compound is hygroscopic; store desiccated at -20°C under argon. Reconstitute in degassed buffers to prevent oxidation .
Addressing low yields in large-scale synthesis
A 2024 protocol achieved 85% yield via:
- Microwave-assisted synthesis : Reduced reaction time from 24h to 2h.
- Ion-exchange chromatography : Replaced solvent extraction for higher purity .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
